molecular formula C13H20N2 B2917710 1-(1-Benzylpyrrolidin-3-yl)ethanamine CAS No. 107259-16-5

1-(1-Benzylpyrrolidin-3-yl)ethanamine

Cat. No.: B2917710
CAS No.: 107259-16-5
M. Wt: 204.317
InChI Key: MVLOUNCMDFCYHO-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)ethanamine (CAS 107259-16-5) is a versatile nitrogen-containing heterocyclic building block of high interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H20N2 and a molecular weight of 204.32 g/mol , this compound serves as a key synthetic intermediate for the development of biologically active molecules. Its structure, featuring a pyrrolidine ring with both benzyl and ethanamine substituents, makes it a privileged scaffold for designing receptor-targeted ligands. Scientific literature demonstrates that the N-(1-benzylpyrrolidin-3-yl) scaffold is utilized in the development of potent and selective human dopamine D4 receptor antagonists . Such compounds are valuable pharmacological tools for investigating the central nervous system and its related disorders, highlighting the significant research value of this chemical class. Furthermore, related pyrrolidine derivatives are actively investigated in other therapeutic areas, including as inhibitors of enzymes like butyrylcholinesterase for Alzheimer's disease research . As a supplier, we provide this compound with documented purity, typically not less than 95% , to ensure consistency and reliability in your experimental workflows. This product is intended for use in laboratory research as a reference standard or chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOUNCMDFCYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-16-5
Record name 1-(1-benzylpyrrolidin-3-yl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanamine typically involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form N-benzylpyrrolidine. This intermediate is then subjected to reductive amination with acetaldehyde to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethanamine as a Building Block
this compound serves as a building block in the synthesis of more complex molecules.

Neuropharmacology
Research suggests that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its mechanism of action may involve modulating neurotransmitter release and uptake, although specific pathways and molecular targets are still under investigation. Studies are ongoing regarding the interactions of this compound with various biological targets, with initial findings suggesting it may exhibit agonistic or antagonistic properties toward certain neurotransmitter receptors, influencing cellular signaling pathways and potentially leading to therapeutic applications.

Reactions

The compound can undergo various reactions:

  • Oxidation Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction Reduction can be achieved using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Substitution Substitution can be achieved using alkyl halides or acyl chlorides under basic conditions.

Uniqueness

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Substituent Variations Molecular Weight Key Properties/Applications
1-(1-Benzylpyrrolidin-3-yl)ethanamine 204191-42-4 Ethanamine on pyrrolidine, benzyl substituent Not reported Balanced lipophilicity, H-bond donor
1-Benzyl-N-ethylpyrrolidin-3-amine 115445-21-1 N-Ethyl group replaces ethanamine Not reported Higher lipophilicity, reduced polarity
(S)-(1-Benzylpyrrolidin-3-yl)methanol 78914-69-9 Methanol (-CH₂OH) replaces ethanamine Not reported Hydrophilic, prone to oxidation
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride 151410-15-0 Indole core replaces pyrrolidine 284.8 (HCl salt) Planar aromatic system, π-π stacking
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine 1355224-16-6 Pyridine + azepane replaces benzylpyrrolidine 219.33 Enhanced flexibility, basic nitrogen
(S)-1-(3-Nitrophenyl)ethanamine HCl 839709-98-7 Nitrophenyl replaces benzylpyrrolidine 202.64 Electron-withdrawing nitro group

Substituent Impact on Physicochemical Properties

  • N-Alkylation vs.
  • Aromatic Systems : Indole-containing analogs (e.g., 151410-15-0 ) introduce planar π systems, favoring interactions with aromatic residues in enzymes or receptors.
  • Electron-Withdrawing Groups : The nitro group in 839709-98-7 decreases electron density, altering reactivity and stability compared to the electron-rich benzyl group in the target compound.

Pharmacological Implications

  • Receptor Binding: The ethanamine group in this compound may act as a hydrogen-bond donor, critical for binding to amine receptors (e.g., serotonin or dopamine receptors).
  • Metabolic Stability: The benzyl group’s lipophilicity may slow hepatic metabolism compared to polar analogs like (S)-(1-benzylpyrrolidin-3-yl)methanol , which could undergo rapid oxidation.

Biological Activity

1-(1-Benzylpyrrolidin-3-yl)ethanamine, a compound with the molecular formula C15H20N2 and a molecular weight of 204.31 g/mol, has garnered interest for its potential biological activities, particularly in neuropharmacology. This compound features a pyrrolidine ring substituted with a benzyl group and an ethanamine moiety, which may influence its interaction with various neurotransmitter systems.

Neurotransmitter Interactions

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling. Initial studies suggest that it may modulate neurotransmitter release and uptake, potentially acting as an agonist or antagonist at certain receptors. Its interactions may have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

While specific mechanisms of action remain to be fully elucidated, the compound is thought to influence cholinergic pathways by affecting acetylcholine levels in the brain. This modulation could enhance cognitive functions or provide neuroprotective effects against neurodegeneration .

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of compounds related to this compound. Below are notable findings from recent research:

Study ReferenceCompound TestedKey Findings
Donepezil DerivativesFound to exhibit selective inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.
Benzylpiperidine HybridsDemonstrated moderate to excellent AChE inhibition, suggesting potential for cognitive enhancement.
Mixed-Type InhibitorsCompounds showed significant neuroprotective properties and antioxidant activity against oxidative stress.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the benzyl group. The unique structure of this compound positions it as a candidate for further development in neuropharmacological applications.

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